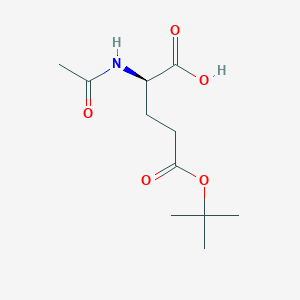

Ac-d-glu(otbu)-oh

Description

BenchChem offers high-quality Ac-d-glu(otbu)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-d-glu(otbu)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCCLKESWGSNI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221486 | |

| Record name | 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233495-04-9 | |

| Record name | 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233495-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of D Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry

While L-amino acids are the canonical building blocks of proteins in most living organisms, their stereoisomers, D-amino acids, have garnered significant interest in chemical biology and medicinal chemistry. tandfonline.com Initially considered rare in nature, D-amino acids are now recognized for their presence and important biological functions in a variety of organisms and processes. tandfonline.commdpi.com For instance, the cell walls of many bacteria contain D-amino acids like D-glutamate and D-alanine, which confer resistance to degradation by standard proteases. tandfonline.commdpi.com This inherent resistance to proteolytic enzymes is a key property exploited in drug design. mdpi.com

In medicinal chemistry, the incorporation of D-amino acids into peptide-based drug candidates is a common strategy to enhance their stability and prolong their therapeutic effect. mdpi.comresearchgate.net Natural and synthetic amino acids are vital building blocks for developing peptidomimetic scaffolds, which are compounds that mimic the structure of peptides to interact with biological targets. mdpi.com D-amino acids can also act as disease markers; for example, altered levels of D-serine are associated with neurodegenerative disorders. mdpi.comresearchgate.net Furthermore, D-amino acid derivatives are used to synthesize compounds with a range of therapeutic activities, including antibiotics and antitumor agents. researchgate.net The unique properties of D-amino acids make them indispensable tools for creating novel therapeutics and probing complex biological systems. mdpi.comamerigoscientific.com

Role of Protective Group Strategies in Amino Acid Synthesis: the Case of Ac D Glu Otbu Oh

The synthesis of peptides and other complex organic molecules requires a high degree of control over chemical reactions. researchgate.net Amino acids possess multiple reactive functional groups—typically an amino group, a carboxylic acid group, and a side chain that may also be reactive. nih.gov To prevent unwanted side reactions and polymerization during synthesis, chemists employ "protecting groups" to temporarily mask the reactivity of these sites. nih.govorganic-chemistry.org An ideal protecting group can be easily introduced, remains stable throughout various reaction steps, and can be selectively removed under specific conditions without disturbing other parts of the molecule. biosynth.com

The strategy of using multiple, different protecting groups that can be removed under distinct conditions is known as an "orthogonal" protection strategy. organic-chemistry.orgiris-biotech.dewikipedia.org This allows for the sequential deprotection and reaction of specific functional groups, which is fundamental to modern techniques like solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.de

Ac-D-Glu(OtBu)-OH is a prime example of a building block designed with a specific protective group strategy. It features two key protective elements:

N-terminal Acetyl (Ac) group : The acetyl group protects the α-amino group of the D-glutamic acid. Unlike the more common Fmoc or Boc groups used for temporary protection during peptide chain elongation, the acetyl group is generally more stable and often remains in the final molecule, serving as a permanent cap. libretexts.org Acylation of the amine group reduces its nucleophilicity. libretexts.org

γ-tert-butyl (OtBu) ester : The side-chain carboxyl group of the glutamic acid is protected as a tert-butyl ester. This bulky group prevents the side chain from participating in unwanted reactions during peptide coupling. ontosight.ai The tBu group is acid-labile and is typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.dewikipedia.orgontosight.ai

This combination of a stable N-terminal acetyl group and an acid-labile side-chain tert-butyl ester allows for precise control during synthesis, making Ac-D-Glu(OtBu)-OH a valuable reagent for creating specific peptide structures or other complex organic molecules.

| Property | Data | Source(s) |

| IUPAC Name | (2R)-2-acetamido-5-(tert-butoxy)-5-oxopentanoic acid | chemdad.com |

| Synonyms | N-Acetyl-D-glutamic acid 5-(1,1-dimethylethyl) ester | chemdad.com |

| CAS Number | 1233495-04-9 | chemdad.comchemsrc.com |

| Molecular Formula | C11H19NO5 | chemdad.comglpbio.com |

| Molecular Weight | 245.27 g/mol | chemdad.comglpbio.com |

Historical Context of Protected Glutamic Acid Building Blocks in Peptide Chemistry

Stereoselective Synthesis of D-Glutamic Acid Precursors

The biological and pharmacological properties of peptides are intrinsically linked to the stereochemistry of their constituent amino acids. Consequently, securing an enantiomerically pure source of D-glutamic acid is the critical first step in the synthesis of Ac-D-Glu(OtBu)-OH.

Enantioselective Routes to D-Glutamic Acid

The generation of D-glutamic acid with high optical purity is primarily achieved through enzymatic and asymmetric synthesis methods, which offer significant advantages over classical chemical resolution in terms of efficiency and selectivity.

Enzymatic Resolution: A prevalent industrial method involves the resolution of a racemic mixture of N-acetyl-DL-glutamic acid. nih.gov This process utilizes enzymes like aminoacylase, which exhibit high stereoselectivity, to hydrolyze the N-acetyl group from only the L-enantiomer. chemimpex.com This leaves the desired N-acetyl-D-glutamic acid untouched, which can then be separated and hydrolyzed to yield D-glutamic acid. nih.gov This method is valued for its mild reaction conditions and high selectivity. Another enzymatic approach is the kinetic resolution of D,L-glutamine and D,L-glutamic acid using a mutant penicillin-G acylase, which can yield D-glutamic acid with up to 90% enantiomeric excess (ee). hmdb.ca

Asymmetric Synthesis: These methods aim to create the D-stereocenter directly from prochiral starting materials. Multi-enzyme cascade reactions have proven to be highly effective. google.commdpi.compeptide.com For instance, a system combining L-amino acid deaminase, D-amino acid dehydrogenase, and a cofactor regeneration system can convert L-glutamic acid into D-glutamic acid with quantitative conversion and an enantiomeric excess greater than 99%. google.com Another approach uses D-amino acid transaminases with D-glutamate as the amino donor to produce various D-amino acids from their corresponding α-keto acids with high yields (95-99%) and excellent enantioselectivity (>99%). cdnsciencepub.com These biocatalytic routes are attractive due to their high efficiency and reduced environmental impact compared to traditional chemical methods. rsc.org

| Method | Key Features | Typical Purity | Reference(s) |

| Enzymatic Resolution | Selective hydrolysis of N-acetyl-L-glutamic acid from a racemic mixture. | High, e.g., 99.3% optical purity. | nih.gov |

| Asymmetric Synthesis (Multi-enzyme Cascade) | Stereoinversion of L-glutamic acid to D-glutamic acid. | >99% enantiomeric excess. | google.com |

| Asymmetric Synthesis (Transaminase) | Stereoselective amination of α-keto acids using D-glutamate. | >99% enantiomeric excess. | cdnsciencepub.com |

Methodologies for Installing the α-N-Acetyl Group

With enantiopure D-glutamic acid secured, the next step is the selective acetylation of the α-amino group. The challenge lies in performing this modification without affecting the two carboxyl groups.

A common method is direct acetylation using acetic anhydride (B1165640). google.comgoogle.com The reaction is typically performed in an aqueous medium where the pH is carefully controlled. At a neutral or slightly alkaline pH, the α-amino group is more nucleophilic than the carboxylate anions, allowing for selective N-acetylation. nih.gov For instance, reacting glutamic acid with caustic soda to form the disodium (B8443419) salt, followed by treatment with acetic anhydride, provides a straightforward route to N-acetyl-glutamic acid. google.com

For substrates sensitive to basic conditions, alternative methods can be employed. The use of 1-acetylimidazole (B1218180) in water, catalyzed by a Lewis acid such as Er(OTf)₃, allows for high regioselectivity and good yields in short reaction times, even for base-sensitive substrates. mdpi.com Enzymatic approaches using aminoacylases are also being explored as a greener alternative to the chemical Schotten-Baumann reaction, offering high selectivity for the α-amino group under aqueous conditions. nih.gov

| Reagent/Method | Conditions | Key Advantages | Reference(s) |

| Acetic Anhydride | Controlled pH (neutral to alkaline) in aqueous media. | Simple, rapid, and cost-effective. | google.comnih.gov |

| 1-Acetylimidazole / Er(OTf)₃ | Aqueous solvent, microwave irradiation. | High regioselectivity, short reaction times, suitable for base-sensitive substrates. | mdpi.com |

| Enzymatic (Aminoacylase) | Aqueous medium. | High selectivity, environmentally friendly. | nih.gov |

Strategies for Selective γ-Carboxyl tert-Butyl Esterification

Protecting the γ-carboxyl group as a tert-butyl ester is a critical step that prevents its participation in subsequent peptide coupling reactions. The primary challenge is achieving selectivity for the γ-position over the sterically similar α-position.

A widely adopted strategy involves the reaction of an N-protected D-glutamic acid with a source of tert-butyl cations under acidic catalysis. nih.gov A common method is the use of isobutylene (B52900) or tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid or sulfuric acid. nih.govgoogle.com The reaction is thought to proceed via an intermediate cyclic anhydride, which is then opened by tert-butanol (B103910), preferentially at the less sterically hindered γ-position. This selectivity is crucial for the successful synthesis of the desired isomer.

Another approach involves preparing the N-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid from N-benzyloxycarbonyl glutamic acid. This intermediate effectively protects the α-carboxyl group within the oxazolidinone ring, allowing the free γ-carboxyl group to be esterified. The protecting ring can then be removed under conditions that leave the tert-butyl ester intact. jst.go.jp

Chemical Synthesis of Ac-D-Glu(OtBu)-OH and Related D-Glutamic Acid Derivatives

The final assembly of the target molecule can be accomplished through either solution-phase or solid-phase synthesis, each offering distinct advantages.

Solution-Phase Synthetic Routes

Solution-phase synthesis is highly suitable for producing Ac-D-Glu(OtBu)-OH on a larger scale, as it allows for the purification of intermediates at each stage, ensuring high purity of the final product. A typical sequence begins with D-glutamic acid and involves a stepwise protection strategy.

First, the γ-carboxyl group is selectively esterified. For example, N-benzyloxycarbonyl-D-glutamic acid can be reacted with tert-butanol to form Z-D-Glu(OtBu)-OH. Following this, the Z-group is removed via hydrogenolysis, and the resulting free amine is acetylated using acetic anhydride under controlled conditions. Alternatively, one can start with the N-acetylation of D-glutamic acid, followed by the selective γ-tert-butyl esterification as described previously. Each step requires careful monitoring and purification, often by crystallization or chromatography, to achieve the desired product with high fidelity.

Solid-Phase Synthetic Approaches

While typically employed for building longer peptide chains, the principles of solid-phase peptide synthesis (SPPS) are also applicable for the preparation of complex amino acid derivatives like Ac-D-Glu(OtBu)-OH, often when it is part of a larger synthetic scheme. biosynth.comchemimpex.combapeks.com In SPPS, the starting amino acid is anchored to an insoluble polymer resin. biosynth.com

For instance, Fmoc-D-Glu(OtBu)-OH is a standard building block used in Fmoc-based SPPS. peptide.comsigmaaldrich.com In this context, the pre-synthesized Ac-D-Glu(OtBu)-OH would be coupled to a resin-bound amino acid or peptide. Alternatively, one could envision a solid-phase synthesis where D-glutamic acid is attached to the resin. The side-chain could then be selectively esterified, followed by removal of the α-amino protecting group (e.g., Fmoc) and subsequent acetylation on the solid support. The final product is then cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which simultaneously removes the tert-butyl ester. rsc.org This approach simplifies purification by allowing reagents to be washed away after each step. csic.es

Orthogonal Protection/Deprotection Strategies in Peptide Synthesis Utilizing Ac-D-Glu(OtBu)-OH

In peptide synthesis, an orthogonal protection scheme is one in which different protecting groups can be removed under distinct chemical conditions without affecting the others. iris-biotech.depeptide.com This principle allows for precise, stepwise modifications, such as side-chain cyclization, branching, or the incorporation of labels while the peptide is still anchored to a solid support. peptide.com Ac-D-Glu(OtBu)-OH embodies this concept through its N-acetyl and γ-tert-butyl ester groups, which exhibit differential lability. The N-acetyl group is stable under a wide range of conditions, while the γ-tert-butyl ester is specifically designed for acid-catalyzed removal. This orthogonality is crucial for its integration into larger synthetic frameworks, particularly the widely used Fmoc/tBu strategy. iris-biotech.de

The N-acetyl (Ac) group is characterized by its exceptional stability, making it a permanent or terminal protecting group in most synthetic schemes. Unlike temporary N-terminal protecting groups such as Fmoc or Boc, which are designed for removal at each step of peptide chain elongation, the acetyl group is robust and resistant to the conditions used for cleaving most other protecting groups. altabioscience.com

The primary strategic advantage of the N-acetyl group is its selective retention. It remains intact under the basic conditions (e.g., piperidine) used for Fmoc-group removal and the strong acidic conditions (e.g., trifluoroacetic acid) used for cleaving tert-butyl-based side-chain protecting groups and releasing the peptide from the resin. iris-biotech.de This stability makes Ac-D-Glu(OtBu)-OH an ideal building block for introducing a permanent N-terminal acetyl cap. N-terminal acetylation is a common post-translational modification in natural proteins and can be synthetically employed to enhance the proteolytic stability of therapeutic peptides. nih.gov Therefore, the "selective removal" in this context refers to the removal of other protecting groups while the N-acetyl moiety is deliberately left in place.

The γ-tert-butyl (OtBu) ester is a widely used acid-labile protecting group for the side-chain carboxyl function of glutamic acid. iris-biotech.deadventchembio.com Its primary role is to prevent the side chain from participating in unwanted reactions during peptide coupling. peptide.com The cleavage of the OtBu group is a critical step, typically performed at the end of the synthesis during the global deprotection phase.

The most common method for removing the OtBu group is treatment with a strong acid, such as high-concentration trifluoroacetic acid (TFA), often in a "cocktail" with scavengers to prevent side reactions. iris-biotech.denih.gov However, for more nuanced applications where greater selectivity is required, various other reagents can be employed. Lewis acids have been shown to effectively and selectively cleave tert-butyl esters under conditions that may preserve other acid-sensitive groups. acs.orgresearchgate.net This allows for on-resin deprotection of the side chain, enabling further modifications like amide bond formation or esterification at that specific site. acs.org

The table below summarizes various researched conditions for the cleavage of tert-butyl esters.

| Reagent/System | Conditions | Selectivity & Remarks | Reference(s) |

| Trifluoroacetic Acid (TFA) | Typically 95% TFA in a cocktail with scavengers (e.g., water, TIS) | Standard for final, global deprotection. Cleaves OtBu, Boc, and Trt groups. | iris-biotech.denih.gov |

| FeCl₃ | Lewis acid in an organic solvent | Allows for on-resin deprotection. Compatible with Fmoc, All, and Alloc groups. Not compatible with Boc or Trt. | acs.org |

| ZnBr₂ | Lewis acid in Dichloromethane (B109758) (DCM) | Can chemoselectively hydrolyze tert-butyl esters. N-Boc and N-Trt groups are also labile under these conditions. | researchgate.net |

| Aqueous Phosphoric Acid | Mild, environmentally benign conditions | Selective for tert-butyl esters and carbamates over benzyl (B1604629) esters and Cbz groups. | organic-chemistry.org |

| Silica Gel | Refluxing in toluene | A mild method reported to be selective for t-butyl esters over t-butyl ethers. | researchgate.net |

The utility of a protected amino acid is determined by its compatibility within established synthetic strategies. Ac-D-Glu(OtBu)-OH is highly compatible with the most common solid-phase peptide synthesis (SPPS) methodology: the Fmoc/tBu scheme. iris-biotech.dealtabioscience.com In this approach, the temporary N-terminal Fmoc group is removed at each cycle with a base (e.g., piperidine), while acid-labile side-chain protecting groups (like OtBu) remain stable. altabioscience.com Since the N-acetyl group of Ac-D-Glu(OtBu)-OH is stable to piperidine, it can be incorporated into a peptide, and subsequent Fmoc-amino acids can be added. More commonly, it is used as the final N-terminal residue to introduce a permanent acetyl cap.

During the final cleavage step in an Fmoc/tBu synthesis, treatment with concentrated TFA removes the γ-tert-butyl ester from the glutamic acid side chain along with other tBu-based protecting groups (e.g., Boc on Lysine, tBu on Serine) and cleaves the peptide from the resin. iris-biotech.de The N-acetyl group remains unaffected by this procedure.

The compatibility of the protecting groups on Ac-D-Glu(OtBu)-OH with other common groups is summarized below, highlighting the principles of orthogonality.

| Protecting Group on Ac-D-Glu(OtBu)-OH | Stable to Reagents for Removing: | Labile to Reagents for Removing: | Reference(s) |

| N-Acetyl (Ac) | Fmoc (Piperidine), Boc/tBu (TFA), Alloc (Pd catalyst), Dde (Hydrazine) | Generally not removed. | acs.org |

| γ-tert-Butyl (OtBu) | Fmoc (Piperidine), Alloc (Pd catalyst), Dde (Hydrazine) | Boc/tBu (TFA), Trt (TFA), Lewis Acids (FeCl₃, ZnBr₂) | iris-biotech.depeptide.comacs.org |

This compatibility profile allows chemists to design complex synthetic routes, knowing that the N-acetyl group will serve as a stable anchor point while the OtBu group can be removed orthogonally to base-labile or palladium-labile protecting groups, or concurrently with other acid-labile groups.

{"header_text":"Applications of Ac-D-Glu(OtBu)-OH in Advanced Organic and Medicinal Chemistry","sections":[{"name":"3.1. Design and Synthesis of D-Amino Acid Containing Peptides and Peptidomimetics","sections":[{"name":"3.1.1. Incorporation of Protected Glutamic Acid in Solid-Phase Peptide Synthesis","paragraphs":["N-Acetyl-D-glutamic acid γ-tert-butyl ester, formally known as Ac-D-Glu(OtBu)-OH, is a crucial building block in the solid-phase peptide synthesis (SPPS) of peptides containing D-amino acids. smolecule.compeptide.com The presence of the N-terminal acetyl (Ac) group and the γ-tert-butyl (OtBu) ester on the side chain provides essential protection during the iterative process of peptide chain elongation. The Ac group enhances the stability of the amino acid, particularly under the basic conditions often used in SPPS. The OtBu group shields the side-chain carboxyl group of the glutamic acid, preventing it from participating in undesired side reactions during the coupling of amino acids. This protection scheme allows for the controlled, stepwise incorporation of D-glutamic acid into a growing peptide chain using standard coupling methodologies. smolecule.com The OtBu group is typically removed under acidic conditions during the final cleavage of the peptide from the solid support resin. peptide.com This strategy is widely employed in the synthesis of complex peptides, including those with post-translational modifications. For instance, the OtBu-protected glutamic acid can be selectively deprotected to allow for glycosylation at later stages of the synthesis. The use of related protected amino acids like Fmoc-D-Glu(OtBu)-OH is also prevalent in Fmoc-based SPPS. chemimpex.comsigmaaldrich.combiosynth.comanaspec.com This compound serves as a standard building block for introducing D-glutamic acid residues. sigmaaldrich.com The Fmoc protecting group at the N-terminus is readily removed under mild basic conditions, allowing for the sequential addition of amino acids. The tert-butyl ester protecting the side chain offers enhanced solubility in organic solvents and prevents side reactions. chemimpex.com This approach has been utilized in the synthesis of various peptides, including analogs of the scorpion toxin II and the antibiotic bacitracin A. Researchers have also used these building blocks in microwave-assisted solid-phase synthesis to accelerate the process. nih.govacs.orgnih.gov","\n\n### Interactive Table: Protected D-Glutamic Acid Derivatives in SPPS\n\n| Compound | N-Terminal Protection | Side-Chain Protection | Key Application in SPPS | Reference(s) |\n|---|---|---|---|---|\n| Ac-D-Glu(OtBu)-OH | Acetyl (Ac) | γ-tert-butyl ester (OtBu) | Incorporation of D-glutamic acid, enhances stability. | smolecule.compeptide.com |\n| Fmoc-D-Glu(OtBu)-OH | 9-fluorenylmethyloxycarbonyl (Fmoc) | γ-tert-butyl ester (OtBu) | Standard building block for Fmoc-based SPPS of D-Glu containing peptides. | chemimpex.comsigmaaldrich.combiosynth.compeptide.com |\n| Boc-D-Glu(OtBu)-OH | tert-butyloxycarbonyl (Boc) | γ-tert-butyl ester (OtBu) | Used in Boc-based SPPS for incorporating D-glutamic acid. | smolecule.comnetascientific.com |\n"]},{"name":"3.1.2. Synthesis of Conformationally Restricted Peptide Analogs and Foldamers","paragraphs":["The incorporation of Ac-D-Glu(OtBu)-OH and its analogs into peptide chains is a key strategy for the synthesis of conformationally restricted peptide analogs and foldamers. These molecules are designed to mimic the secondary structures of natural peptides and proteins, such as α-helices and β-sheets, but often exhibit enhanced stability and biological activity. The presence of D-amino acids can induce specific turns and folds in the peptide backbone that are not accessible to peptides composed solely of L-amino acids. nih.gov The incorporation of N-methylated amino acids, which can be synthesized from precursors like Fmoc-protected amino acids, is another method to create conformationally restricted peptides that are resistant to proteases. researchgate.net The use of cyclic quaternary amino acids also imposes significant conformational rigidity. chim.it Researchers have successfully synthesized sialic acid-glutamic acid hybrid foldamers using Fmoc-Glu(OtBu)-OH. nih.govacs.orgnih.gov These hybrid peptides, composed of alternating Neu2en (a sialic acid derivative) and glutamic acid residues, were shown to adopt stable helical conformations in aqueous solution. nih.govacs.orgnih.govresearchgate.net The stability of these secondary structures was found to be dependent on both the amino acid sequence and the stereochemistry of the glutamic acid residue. nih.govacs.orgnih.gov The resulting foldamers can act as structural surrogates for biologically important molecules like polysialic acids, which are involved in cancer metastasis. nih.govacs.orgnih.gov The use of conformationally constrained mimics has also been explored in the development of inhibitors for signal transducer and activator of transcription 3 (STAT3), a target in cancer therapy. nih.gov","\n\n### Research Findings on Foldamer Conformation\n\n| Foldamer Composition | Key Finding | Methodology | Reference(s) |\n|---|---|---|---|\n| α/δ hybrid peptides from Fmoc-Neu2en and Fmoc-Glu(OtBu)-OH | Stable helical secondary structure is dependent on amino acid sequence and Glu configuration. | Circular Dichroism, NH/ND exchange, ROESY | nih.govacs.orgnih.gov |\n| 6-residue foldamer with alternating Neu2en and L-Glu | Adopts a right-handed helical conformation in water. | ROESY, XPLOR-NIH | nih.govacs.orgnih.govresearchgate.net |\n"]},{"name":"3.1.3. Fabrication of Peptide-Based Macrocycles and Stapled Peptides","paragraphs":["Ac-D-Glu(OtBu)-OH and related protected glutamic acid derivatives are instrumental in the synthesis of peptide-based macrocycles and stapled peptides. These structures are designed to constrain a peptide's conformation, often into an α-helical structure, which can enhance its binding affinity to a target protein and improve its cell permeability and metabolic stability. Stapled peptides are a class of constrained peptides where the macrocycle is formed by a covalent linkage between two amino acid side chains. Fmoc-Glu(OtBu)-OH has been used as a building block in the preparation of stapled α-helical peptides that can act as inhibitors of protein-protein interactions, such as the p53-MDM2 interaction, which is a key target in cancer therapy. scientificlabs.co.uk The glutamic acid side chain can be modified to incorporate one of the reactive groups needed for the stapling reaction. The synthesis of cyclic depsipeptides, which contain at least one ester bond in the peptide backbone, also utilizes protected amino acids like Fmoc-D-Glu(OtBu)-OH. These macrocycles often exhibit a broad range of biological activities. Furthermore, peptidomimetic macrocycles have been developed where the linker connects the α-carbons of two amino acid residues. google.com Ring-closing metathesis (RCM) is a powerful technique used to synthesize these stapled and macrocyclic peptides. uu.nl"]}]},{"name":"3.2. Generation of Novel D-Glutamic Acid Conjugates and Prodrugs","sections":[{"name":"3.2.1. Synthesis of Bioconjugates for Targeted Delivery","paragraphs":["The chemical properties of Ac-D-Glu(OtBu)-OH and its analogs make them valuable for the synthesis of bioconjugates designed for targeted drug delivery. chemimpex.comnetascientific.com The protected glutamic acid can serve as a linker to attach a therapeutic agent to a targeting moiety, such as an antibody or a small molecule that binds to a specific receptor on cancer cells. For example, Fmoc-Glu(OtBu)-OH has been used as a linker in the preparation of multi-small molecule-conjugated paclitaxel (B517696) (PTX) derivatives. scientificlabs.co.ukdovepress.com In one study, paclitaxel was conjugated to folate-modified adenovirus nanoparticles using Fmoc-Glu(OtBu)-OH as a linker to create a prodrug for targeted cancer therapy. biocrick.com The use of D-amino acids in the linker can enhance the in vivo stability of the conjugate by making it resistant to degradation by peptidases. nih.gov The tert-butyl ester of the glutamic acid side chain allows for selective modifications and conjugation to other molecules. smolecule.com This approach has been applied in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates. For instance, a D-amino acid-containing peptide has been used as a residualizing agent for the radioiodination of trastuzumab, an antibody used in breast cancer therapy. nih.gov","\n\n### Examples of D-Glutamic Acid-Based Bioconjugates\n\n| Bioconjugate Type | Linker Component | Targeting Moiety | Therapeutic/Imaging Agent | Reference(s) |\n|---|---|---|---|---|\n| Paclitaxel Prodrug | Fmoc-Glu(OtBu)-OH | Folic Acid | Paclitaxel (PTX) | dovepress.combiocrick.com |\n| Radioiodinated Antibody | Mal-d-GEEEK | Trastuzumab | Iodine-125/131 | nih.gov |\n| Peptide-Drug Conjugate | D-Glutamic Acid | Not Specified | 6-Diazo-5-oxo-L-norleucine (DON) | acs.org |\n| Gallium-67 Labeled Peptide | HBED-CC-(d-Glu)14 | Bone | Gallium-67 | nih.gov |\n"]},{"name":"3.2.2. Derivatization for Receptor Binding Studies","paragraphs":["The derivatization of peptides with Ac-D-Glu(OtBu)-OH and its analogs is a valuable tool for studying receptor binding. By systematically modifying a peptide's structure with D-amino acids or other non-natural amino acids, researchers can probe the specific interactions between the peptide and its receptor. The introduction of a D-amino acid can significantly alter the peptide's conformation, providing insights into the structural requirements for binding. nih.gov For example, the stereochemistry of glutamic acid has been shown to affect the renal accumulation of radiogallium-labeled peptides, indicating differences in how these stereoisomers interact with renal transporters or receptors. nih.gov Furthermore, the glutamic acid side chain can be functionalized to attach various labels, such as fluorescent dyes or radiolabels, which are essential for receptor binding assays. nih.gov For instance, the N-terminus of human pancreatic polypeptide has been labeled with 5(6)-carboxyfluorescein (B613776) for binding studies. nih.gov In another study, a library of fluorescently labeled mannose ligands with a peptide core was synthesized to quantify glycan-mannose receptor binding kinetics on myeloid cells. biorxiv.org The synthesis of these complex molecules often relies on the use of protected amino acids like Ac-D-Glu(OtBu)-OH to ensure that the labeling occurs at the desired position. biorxiv.org The development of prodrugs, where the active drug is released at the target site, also relies on derivatization strategies that can be studied through receptor binding assays. acs.org"]}]}]} {"table_of_compounds":[{"name":"Ac-D-Glu(OtBu)-OH","cas_number":"Not specified in provided text"},{"name":"Fmoc-D-Glu(OtBu)-OH","cas_number":"104091-08-9"},{"name":"Boc-D-Glu(OtBu)-OH","cas_number":"104719-63-3"},{"name":"Fmoc-Glu(OtBu)-OH","cas_number":"71989-18-9"},{"name":"Neu2en","cas_number":"Not specified in provided text"},{"name":"Paclitaxel (PTX)","cas_number":"33069-62-4"},{"name":"Trastuzumab","cas_number":"180288-69-1"},{"name":"Gallium-67","cas_number":"14119-09-6"},{"name":"5(6)-carboxyfluorescein","cas_number":"Not specified in provided text"},{"name":"6-Diazo-5-oxo-L-norleucine (DON)","cas_number":"157-03-9"}]}

Synthesis of Bioconjugates for Targeted Delivery

Utilization in Polymer Chemistry and Material Science

The protected D-glutamic acid derivative, Ac-D-Glu(OtBu)-OH, serves as a valuable building block in polymer chemistry and material science. Its bifunctional nature, featuring a protected side-chain carboxyl group and a free primary carboxyl group, allows for its incorporation into polymer structures as either a monomer precursor or a functional side chain. The tert-butyl (OtBu) ester provides robust protection for the side-chain carboxyl group, preventing unwanted side reactions during polymerization, while the N-acetyl (Ac) group offers stability.

Synthesis of Glutamate-Derived Monomers for Biocompatible Polymers

Ac-D-Glu(OtBu)-OH is a key precursor for synthesizing functional monomers that can be polymerized to create biocompatible and biodegradable materials. The free α-carboxylic acid group of the molecule can be readily coupled with other molecules containing a hydroxyl or amine group to form polymerizable vinyl monomers, such as acrylates, methacrylates, or acrylamides.

Research has demonstrated the synthesis of such monomers using structurally similar N-protected glutamic acid derivatives. nih.gov For instance, a common strategy involves the Steglich esterification, where the carboxylic acid is reacted with a hydroxyl-containing molecule, like 2-hydroxyethyl acrylate (B77674) (HEA) or 2-hydroxyethyl methacrylate (B99206) (HEMA), in the presence of a coupling agent. nih.govresearchgate.net This approach can be applied to Ac-D-Glu(OtBu)-OH to produce a variety of D-glutamate-derived monomers. The subsequent removal of the OtBu protecting group after polymerization yields polymers with pendant carboxylic acid groups, which enhances hydrophilicity and provides sites for further functionalization.

The choice of the polymerizable group (e.g., acrylate vs. acrylamide) significantly influences the properties of the final polymer, including its hydrolytic stability and interaction with biological systems. nih.gov

Table 1: Examples of Glutamate-Derived Monomers Synthesizable from Protected Glutamic Acid Precursors Data based on analogous syntheses with related compounds. nih.govresearchgate.net

| Precursor | Reactant | Resulting Monomer Type |

| N-protected Glu(OtBu)-OH | 2-Hydroxyethyl acrylate (HEA) | Acrylate |

| N-protected Glu(OtBu)-OH | 2-Hydroxyethyl methacrylate (HEMA) | Methacrylate |

| N-protected Glu(OtBu)-OH | 2-Hydroxyethyl acrylamide (B121943) (HEAAm) | Acrylamide |

| N-protected Glu(OtBu)-OH | 2-Isopropenyl-2-oxazoline | Methacrylamide |

Engineering of Amino Acid-Functionalized Polymer Architectures

The monomers derived from Ac-D-Glu(OtBu)-OH can be used to engineer a wide array of advanced polymer architectures with tailored properties. Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of well-defined polymers with controlled molecular weights and narrow size distributions. nih.govresearchgate.net

By polymerizing these glutamate-derived monomers, researchers can create various polymer architectures, including:

Linear Polymers: Homopolymers or copolymers with pendant D-glutamate residues.

Brush Polymers: High-molecular-weight structures with a polymer backbone densely grafted with poly(D-glutamic acid) side chains. rsc.org This architecture can be achieved by polymerizing a glutamate-derived N-carboxyanhydride (NCA) from a macroinitiator. rsc.org

Arborescent or Dendrigraft Polymers: Highly branched, tree-like structures built by successive grafting reactions of functionalized glutamate (B1630785) polymers. mdpi.com

Block Copolymers: Polymers consisting of a poly(D-glutamic acid) block and another block with different properties, for example, a poly(ethylene glycol) (PEG) block to enhance solubility and biocompatibility. sci-hub.se

These architectures allow for the precise control of the material's physical and chemical properties. For example, studies on analogous L-glutamate functionalized polymers have shown that the polymer backbone chemistry (e.g., polyacrylate vs. polyacrylamide) has a significant impact on the material's interaction with cells and its potential for targeted drug delivery. nih.govresearchgate.net The stereochemistry of the D-enantiomer can also be leveraged to influence enzymatic degradation and interaction with biological systems. smolecule.com

Table 2: Amino Acid-Functionalized Polymer Architectures

| Architecture | Description | Synthesis Method Example | Reference |

| Zwitterionic Polymers | Polymers with side chains containing both positive and negative charges after deprotection. | RAFT polymerization of glutamate-derived acrylate monomers. | nih.govresearchgate.net |

| Brush Polymers | A linear backbone with densely grafted polypeptide side chains. | Ring-opening metathesis polymerization (ROMP) followed by ring-opening polymerization (ROP) of glutamate-NCA. | rsc.org |

| Arborescent Copolymers | Highly branched, multi-generational polymer structures. | Iterative grafting of linear poly(glutamate) chains onto a deprotected backbone. | mdpi.com |

| Diblock Copolymers | Linear polymers composed of two distinct polymeric blocks. | ROP of glutamate-NCA initiated by an amino-terminated polymer (e.g., mPEG-NH2). | sci-hub.se |

Ligand Synthesis for Catalysis and Coordination Chemistry

In the fields of catalysis and coordination chemistry, Ac-D-Glu(OtBu)-OH serves as a valuable building block for the synthesis of chiral ligands. The presence of both an amide nitrogen and a carboxyl oxygen allows it to act as a bidentate ligand, coordinating to a metal center to form a stable five-membered ring. The defined stereochemistry at the α-carbon makes it a useful chiral auxiliary for enantioselective catalysis.

Mono-N-protected amino acids (MPAAs), a class that includes N-acetyl amino acids like Ac-D-Glu(OtBu)-OH, have been successfully employed as ligands in transition metal-catalyzed reactions. mdpi.com They are particularly effective in palladium-catalyzed C-H functionalization reactions, where they can promote reactivity and control enantioselectivity. mdpi.com The N-acetyl group is crucial for forming the active catalytic species.

While specific studies detailing Ac-D-Glu(OtBu)-OH as a ligand are not prevalent, research on analogous protected amino acids demonstrates the principle. For example, Fmoc-Glu(OtBu)-OH has been used as a ligand in the palladium-catalyzed C-H activation of cyclopropanes. sigmaaldrich.com The general success of MPAAs as bidentate ligands underscores the potential of Ac-D-Glu(OtBu)-OH in asymmetric synthesis. mdpi.com The OtBu group on the side chain ensures that coordination occurs specifically through the N-acetyl and α-carboxyl groups, preventing interference from the side chain carboxylate.

Table 3: Research Findings on N-Protected Amino Acid Derivatives as Ligands

| Compound | Metal | Reaction Type | Role of Ligand | Reference |

| Fmoc-Glu(OtBu)-OH | Palladium (Pd) | C-H activation of cyclopropanes | Forms active catalyst for cis-substituted cyclopropane (B1198618) synthesis. | sigmaaldrich.com |

| Mono-N-Protected Amino Acids (General Class) | Palladium (Pd) | C-H functionalization / alkylation | Act as bidentate ligands to enable and control enantioselective C-H activation. | mdpi.com |

Mechanistic Studies and Biomolecular Interactions Involving D Glutamic Acid Moieties

Conformational Analysis of Peptides Incorporating Ac-D-Glu(OtBu)-OH Derived Residues

The substitution of a canonical L-amino acid with its D-isoform can profoundly alter a peptide's three-dimensional structure. This change in stereochemistry disrupts typical secondary structures like α-helices and β-sheets, often inducing unique turns and folds that are not accessible to L-peptides. researchgate.netnih.gov The analysis of these conformations is critical as the peptide's structure dictates its biological activity and interaction with molecular targets.

Spectroscopic methods are indispensable for elucidating the solution-state structure of peptides. nih.govresearchgate.net Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for characterizing the conformational landscape of peptides containing D-amino acid residues.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the secondary structure of peptides. libretexts.org CD has been effectively used to characterize the solution-phase secondary structures of peptides, including unnatural amide-linked analogues. nih.gov For instance, in studies of hybrid peptides derived from Fmoc-Glu(OtBu)-OH and another unnatural amino acid, CD spectroscopy was employed to investigate the formation of stable secondary structures in aqueous solutions. nih.govnih.gov The resulting spectra can reveal the presence of helical content, β-sheets, or random coil structures, offering a macroscopic view of the peptide's folding. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into peptide structure and dynamics. shu.edu Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to measure through-space proton-proton distances, which are crucial for determining the three-dimensional fold of a peptide. nih.gov In the structural analysis of sialic acid-glutamic acid hybrid foldamers synthesized using Fmoc-Glu(OtBu)-OH, ROESY data, in conjunction with computational analysis, helped define the helical conformation, including parameters like residues per turn, pitch, and diameter. nih.govnih.gov Furthermore, NMR can be used to monitor phenomena such as NH/ND (amide proton/deuterium) exchange, which gives information about the stability of hydrogen bonds within the peptide structure. nih.gov

| Technique | Primary Information Obtained | Application Example with Glu Derivatives | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Characterizing solution phase secondary structures of hybrid peptides derived from Fmoc-Glu(OtBu)-OH. | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Atomic-resolution 3D structure, inter-proton distances, hydrogen bond stability | Defining the helical conformation of foldamers using ROESY and NH/ND exchange experiments. | nih.govshu.edu |

Computational modeling complements experimental techniques by providing a dynamic and energetic perspective on peptide conformations. nih.gov Molecular dynamics (MD) simulations can explore the conformational space available to a peptide, revealing preferred structures and the transitions between them. researchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

The stereochemistry of amino acid residues is a critical determinant in molecular recognition by enzymes. Most endogenous enzymes, particularly proteases, have active sites that have evolved to specifically recognize and process substrates composed of L-amino acids. The introduction of a D-amino acid, such as D-glutamic acid, can therefore dramatically alter these interactions.

The use of peptides containing D-amino acids is a classic method for probing the stereospecificity of an enzyme's active site. Because proteases are chiral, they can distinguish between L- and D-enantiomeric versions of a substrate. tufts.edu While many enzymes show high fidelity for L-substrates, some exhibit more relaxed specificity. For example, studies exploring the interaction between alkaline phosphatase and its substrates found that the chirality of a tetrapeptide had little effect on the rate of enzymatic dephosphorylation, indicating a lack of strict stereospecificity for this particular enzyme-substrate pair. nih.gov In contrast, most proteases show extreme specificity. tufts.edu The inability of an enzyme to bind or cleave a D-amino acid-containing peptide provides strong evidence for specific steric and electronic interactions within the active site that are disrupted by the unnatural stereochemistry. tufts.edunih.gov

One of the most significant therapeutic advantages of incorporating D-amino acids into peptides is the enhancement of their resistance to proteolytic degradation. nih.gov Peptides composed entirely of L-amino acids are often rapidly broken down by proteases in the body, limiting their efficacy as drugs. tufts.edu

Peptides containing D-amino acids, often called "inverso" peptides, are poor substrates for proteases. nih.gov The incorrect orientation of the D-amino acid side chain and backbone prevents stable binding within the enzyme's active site, thus inhibiting cleavage. tufts.edu Experimental evidence consistently shows that D-peptides are cleaved significantly less than their L-counterparts by various proteases. tufts.edu Even the inclusion of a single D-amino acid can substantially increase a peptide's stability. lifetein.com.cn This strategy of using D-amino acids, derived from precursors like Ac-D-Glu(OtBu)-OH, is a cornerstone in the development of long-lasting peptide-based therapeutics. nih.govmdpi.com

| Peptide Type | Interaction with Protease | Outcome | Therapeutic Implication | Reference |

|---|---|---|---|---|

| All-L-Peptide | Efficient binding to active site | Rapid degradation | Poor bioavailability and short half-life | tufts.edu |

| D-Amino Acid-Containing Peptide | Poor stability in the active site due to chirality mismatch | Resistance to proteolytic cleavage | Enhanced biostability and longer half-life | tufts.edunih.govnih.gov |

Probing Stereospecificity in Enzymatic Systems

Modulation of Biological Pathways via D-Amino Acid Incorporation

Beyond enhancing stability, the incorporation of D-amino acids can be used to modulate specific biological pathways, sometimes leading to novel therapeutic effects. D-amino acids are not merely inert structural components; they are found in nature and can have significant biological roles. tandfonline.com

For example, D-amino acids are key components of the peptidoglycan layer in bacterial cell walls, making their metabolic pathways a target for antibiotics. tandfonline.comnumberanalytics.com In higher organisms, free D-amino acids like D-serine and D-aspartate act as signaling molecules in the central nervous system by modulating N-methyl-D-aspartate (NMDA) receptors. numberanalytics.commdpi.com D-glutamate can also act as an agonist at these receptors. mdpi.com The ability to modulate such pathways has implications for treating neurological disorders and even cancer, where D-amino acid metabolism may be altered. numberanalytics.commdpi.com Furthermore, peptides containing D-amino acids are being developed as host defense peptides (HDPs) that can disrupt bacterial metabolic pathways related to biofilm formation, showcasing their potential as novel antimicrobial agents. mdpi.com The strategic incorporation of residues from Ac-D-Glu(OtBu)-OH into peptide sequences opens up possibilities for creating modulators of these and other biological pathways, offering a sophisticated approach to drug design. mdpi.com

Influence on Protein Folding and Stability

The stereochemistry of amino acid residues is a critical determinant of polypeptide chain conformation and, consequently, protein folding and stability. The introduction of a D-glutamic acid moiety can have profound, albeit predictable, effects on the secondary and tertiary structure of a peptide or protein.

One of the most significant contributions of incorporating D-amino acids is the enhancement of peptide stability against enzymatic degradation. formulationbio.comlifetein.com Proteases, which are enzymes that break down proteins, are highly specific for L-amino acid residues. formulationbio.com Peptides containing D-amino acids are therefore more resistant to proteolysis, leading to a longer circulatory half-life in biological systems. formulationbio.comlifetein.combiopharmaspec.com Studies have shown that adding D-amino acids to the termini of peptides renders them almost completely resistant to degradation in human serum. lifetein.com

The influence of a D-amino acid on protein folding is highly context-dependent, based on its position within the sequence. When substituted in the middle of a sequence, a D-amino acid can disrupt regular secondary structures like α-helices. nih.gov Conversely, strategic placement of a D-amino acid can stabilize specific conformations, such as β-turns. mdpi.com This is because D-amino acids can adopt conformations that are energetically unfavorable for L-amino acids, thereby pre-organizing the peptide backbone into a specific fold required for receptor binding. mdpi.com This pre-stabilization can reduce the entropic cost of binding, leading to higher affinity. mdpi.com

The table below summarizes research findings on the impact of D-amino acid substitutions on peptide stability and structure.

| Peptide/Protein | Modification | Observed Effect | Reference |

| KKVVFKVKFKK (antimicrobial peptide) | Substitution of L-amino acids with D-amino acids at various positions | N- and/or C-terminal substitutions improved stability in serum and maintained α-helical structure and activity. Mid-sequence substitutions disrupted the α-helix and abolished activity. | nih.gov |

| MUC2 epitope peptides | Replacement of flanking residues with D-amino acids | Increased resistance to proteolytic degradation and extended half-life in plasma. | lifetein.combiopharmaspec.com |

| Gonadotropin-releasing hormone (GnRH) analogues | Substitution of Gly6 with a D-amino acid | Enhanced the formation of a β-turn structure required for the receptor-bound state, increasing receptor affinity. | mdpi.com |

| General L-peptides | C-terminal conjugation of D-amino acids | Provided long-term biostability against proteolysis, useful for developing stable hydrogels. | nih.gov |

Role in Biomolecular Recognition Events

The precise three-dimensional arrangement of functional groups is paramount for molecular recognition between biomolecules. By altering the stereochemistry at a specific position, the introduction of a D-glutamic acid residue can significantly modify the binding affinity and specificity of a peptide for its target.

D-glutamic acid plays a crucial role in the structure of peptidoglycan, a major component of bacterial cell walls. sigmaaldrich.comfrontiersin.orgjst.go.jp This makes enzymes involved in its incorporation, such as D-glutamic acid-adding enzyme (MurD), attractive targets for the development of novel antibiotics. researchgate.netacs.orgnih.gov Synthetic analogues of D-glutamic acid have been successfully used to design potent inhibitors of these enzymes. researchgate.net For instance, replacing the flexible D-glutamic acid with rigid mimetics in naphthalene-N-sulfonyl derivatives resulted in inhibitors with significantly improved activity against E. coli MurD. researchgate.net This highlights how modifying the D-glutamic acid moiety can enhance interaction with an enzyme's active site.

The introduction of D-amino acids can also increase the binding affinity of peptides for their receptors. mdpi.comresearchgate.net In some cases, peptides containing D-amino acids exhibit enhanced biological activity compared to their all-L-amino acid counterparts, which may be inactive. researchgate.net This is often because the D-amino acid helps to lock the peptide into a bioactive conformation, as seen with GnRH analogues. mdpi.com

Furthermore, D-amino acids are involved in neurotransmission. D-serine, another D-amino acid, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate (B1630785) receptor involved in learning and memory. jst.go.jpmdpi.comwikipedia.orgfrontiersin.org The ability of D-amino acids to interact with and modulate the activity of receptors underscores their importance in biomolecular recognition. The specific interactions of D-glutamic acid with receptors are an area of ongoing research, with potential applications in designing targeted therapeutics.

The table below details examples of D-glutamic acid and other D-amino acids in biomolecular recognition.

| System | Molecule Containing D-Amino Acid | Interaction Partner | Significance of Interaction | Reference |

| Bacterial Peptidoglycan Synthesis | D-Glutamic acid | D-glutamic acid-adding enzyme (MurD) | D-glutamic acid is an essential substrate for MurD; inhibitors mimicking D-glutamic acid can block bacterial cell wall synthesis. | sigmaaldrich.comresearchgate.netacs.orgnih.gov |

| Antibiotic Resistance | D-Ala-D-Ala motif in peptidoglycan precursors | Vancomycin | Penicillin and its analogues can mimic the D-Ala-D-Ala motif, interrupting peptidoglycan synthesis. | mdpi.com |

| Neurotransmission | D-Serine | N-methyl-D-aspartate (NMDA) receptor | D-serine acts as a co-agonist, modulating synaptic plasticity and neuronal signaling. | jst.go.jpmdpi.comfrontiersin.org |

| Peptide-based Drug Design | Enkephalin (D-Ala2, D-Leu5) | Opioid receptors | The D-amino acid substitutions increase stability and efficacy in attenuating cerebral injury. | mdpi.com |

| Synthetic Receptor Binding | N-acetyl-α-amino acid carboxylates | Synthetic guanidiniocarbonyl pyrrole (B145914) receptors | Demonstrates the principles of selective molecular recognition based on side-chain interactions. | rsc.org |

Analytical and Characterization Methodologies for Ac D Glu Otbu Oh and Its Synthetic Products

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is an indispensable tool for assessing the purity and confirming the identity of Ac-D-Glu(OtBu)-OH and related compounds. High-Performance Liquid Chromatography (HPLC) and chiral chromatography are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is extensively used for the routine analysis of Ac-D-Glu(OtBu)-OH and its derivatives to determine purity and quantify components. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

Method Development Parameters:

Stationary Phase: Reversed-phase columns, such as C18, are commonly employed. For instance, a C18 column with dimensions of 150mm x 4.6 mm and a particle size of 5.0 μm has been successfully used. researchgate.net

Mobile Phase: A gradient elution is often preferred to achieve optimal separation of the target compound from impurities and starting materials. A typical mobile phase system consists of two solutions:

Solution A: An aqueous solution containing a small percentage of an organic modifier like acetonitrile (B52724) and an ion-pairing agent such as trifluoroacetic acid (TFA). A common composition is 900 mL of water, 100 mL of acetonitrile, and 10 mL of TFA. researchgate.net

Solution B: An organic-rich solution, for example, 900 mL of acetonitrile, 100 mL of water, and 10 mL of TFA. researchgate.net The gradient can be run from a low to a high percentage of solution B over a set time, for example, 5% to 50% of solution B in 15 minutes, to elute compounds with varying polarities. researchgate.net

Detection: UV detection is standard, with the wavelength set to an appropriate value for the analyte, often around 220 nm for peptide bonds and protected amino acids. phenomenex.com

The purity of Fmoc-Glu(OtBu)-OH, a related protected amino acid, has been determined to be greater than 98.0% using HPLC. Similarly, purities of 99.17% and higher have been reported for Z-L-Glutamic Acid γ-tert-Butyl Ester and other derivatives, demonstrating the high resolution and accuracy of HPLC methods. ruifuchemical.com

Table 1: HPLC Method Parameters for Analysis of Protected Glutamic Acid Derivatives

| Parameter | Details |

| Column | Reversed-phase C18, 5.0 μm, 150mm × 4.6 mm |

| Mobile Phase A | 90% Water, 10% Acetonitrile, 1% Trifluoroacetic acid |

| Mobile Phase B | 10% Water, 90% Acetonitrile, 1% Trifluoroacetic acid |

| Elution | Gradient, 5% to 50% B over 15 minutes |

| Detection | UV at 220 nm |

Chiral Chromatography for Enantiomeric Purity Assessment

For applications in peptide synthesis, ensuring the enantiomeric purity of Ac-D-Glu(OtBu)-OH is critical to prevent the formation of diastereomeric peptides. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad chiral recognition capabilities. windows.net Columns such as Lux Cellulose-1, Cellulose-2, Cellulose-3, and Cellulose-4 have been successfully used for the enantioseparation of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.com

A study on the chiral separation of Fmoc-Glu(OtBu)-OH on a Lux Cellulose-1 column used a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (60:40 v/v). windows.net This method achieved baseline separation of the D and L enantiomers. windows.net Similarly, a chiral HPLC method utilizing a 3-cm Chirex 3126 column with a mobile phase of acetonitrile and aqueous copper sulfate (B86663) has been developed for the simultaneous determination of four stereoisomers of a glutamic acid derivative. plos.org The enantiomeric purity of Fmoc-D-Glu(OtBu)-OH has been reported to be ≥ 99.5% as determined by chiral HPLC. chemimpex.com

Table 2: Chiral HPLC Method for Fmoc-Glu(OtBu)-OH Enantiomers

| Parameter | Details |

| Column | Lux 5 µm Cellulose-1, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm |

| Result | Baseline separation of D and L enantiomers |

Spectroscopic Characterization of Synthesized Compounds

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the molecular weight of Ac-D-Glu(OtBu)-OH and its synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of synthesized compounds.

For a related compound, Ac-Glu(OtBu)-OH, the ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals that confirm its structure:

δ 1.44 ppm (s, 9H): A singlet integrating to nine protons, corresponding to the magnetically equivalent protons of the tert-butyl group.

δ 2.05 ppm (s, 3H): A singlet for the three protons of the acetyl group.

δ 4.38 ppm (m, 1H): A multiplet for the α-proton of the glutamic acid backbone.

Isotopically labeled variants, such as Fmoc-Glu(OtBu)-OH-¹⁵N and Fmoc-Glu(α-OtBu)-OH-¹³C₅,¹⁵N, are also characterized by NMR to confirm the position and extent of labeling, which is crucial for their use in advanced biochemical NMR studies. sigmaaldrich.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition.

For Ac-Glu(OtBu)-OH, the molecular weight is 245.27 g/mol . nih.gov HRMS analysis would show a protonated molecule [M+H]⁺ with a calculated m/z of 245.1264. The observed mass would be expected to be very close to this calculated value, confirming the molecular formula C₁₁H₁₉NO₅. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. rsc.org

Advanced Techniques for Microstructural Elucidation

While not routinely used for standard characterization, advanced techniques can provide deeper insights into the microstructural properties of Ac-D-Glu(OtBu)-OH and its assemblies, particularly in the context of peptide and materials science research. These techniques are more often applied to derivatives or larger structures incorporating this building block. For instance, the self-assembly of Fmoc-Glu(OtBu)-OH has been studied, revealing transitions from spherical structures to more complex morphologies at elevated temperatures, which can be investigated using techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM).

X-ray Crystallography for Solid-State Structure

For instance, the crystal structure of N-acetyl-L-glutamic acid, a closely related analogue, has been determined at low temperatures. researchgate.net This analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The study detailed the molecular geometry and the extensive hydrogen bonding network that dictates the packing of the molecules in the crystal lattice. researchgate.net Such hydrogen bonds, involving the carboxylic acid and amide groups, are fundamental to the structure of many amino acid derivatives. researchgate.netiucr.org

In synthetic products, such as peptides or enzyme inhibitors incorporating glutamic acid derivatives, X-ray crystallography elucidates critical binding modes. For example, high-resolution crystal structures have been solved for the enzyme MurD in complex with various naphthalene-N-sulfonyl-D-glutamic acid inhibitors. sci-hub.se These studies reveal how the glutamic acid moiety orients within the enzyme's active site, providing a basis for structure-activity relationships and the rational design of new inhibitors. sci-hub.se Similarly, the crystal structure of human glutaminyl cyclase bound to a glutamine t-butyl ester substrate shows how the protecting group is accommodated within the enzyme's active site. pnas.orgrcsb.org

A study on 2,3,4,6-tetra-O-acetyl-D-gluconic acid, another acetylated derivative, used single-crystal X-ray diffraction to analyze its conformation, revealing that the acyclic carbohydrate adopted an unusual ₂G⁻ conformation rather than a typical zigzag structure. tandfonline.com This highlights the technique's ability to uncover subtle conformational preferences influenced by protecting groups.

The data obtained from such an analysis is typically presented in a crystallographic information file, containing key parameters as summarized in the table below, based on a representative N-acetylated amino acid.

Table 1: Representative Crystallographic Data for N-acetyl-L-glutamic acid. researchgate.net This table is representative of the data obtained from an X-ray crystallography experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₁NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.747 |

| b (Å) | 12.852 |

| c (Å) | 13.906 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 848.5 |

| Z (Molecules/unit cell) | 4 |

Electron Microscopy for Supramolecular Assemblies

While X-ray crystallography details molecular-scale order, electron microscopy (EM) is essential for visualizing the morphology of larger structures formed through the self-assembly of molecules like Ac-D-Glu(OtBu)-OH and its synthetic products. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to characterize the nanoscale and microscale architecture of materials like hydrogels, fibers, and other aggregates. rsc.orgacs.orgmdpi.com

Synthetic products derived from glutamic acid, particularly peptides, are known to self-assemble into complex supramolecular structures. For example, dipeptides containing glutamic acid have been shown to form hydrogels composed of entangled, three-dimensional fibrillar networks. rsc.org SEM and TEM analyses of these hydrogels reveal that the morphology of these networks, such as the fiber density and diameter, can be tuned by external conditions like pH. rsc.orgresearchgate.netrsc.org

In one study, hybrid hydrogels were created by grafting self-assembling β-sheet peptides onto a poly(γ-glutamic acid) backbone. acs.org SEM imaging showed that these materials have a highly porous structure made of a connected network of fibers. acs.org The morphology could be controlled by the ratio of the components, with higher polymer content leading to more sheet-like nanostructures and higher peptide content resulting in more distinct fibrillar structures. acs.org

The self-assembly process is driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which lead to the formation of ordered nanostructures from simpler building blocks. beilstein-journals.org TEM and SEM are invaluable for confirming the formation of these hierarchical structures, such as the layered and porous spherical assemblies observed for cysteine derivatives or the nanofibrillar networks in Fmoc-phenylalanine-glutamic acid (Fmoc-Phe-Glu-OH) hydrogels. rsc.orgbeilstein-journals.org These imaging techniques provide direct visual evidence of the material's internal architecture, which is critical for linking molecular design to macroscopic properties and potential applications in fields like tissue engineering and drug delivery. acs.orgresearchgate.net

Table 2: List of Compounds Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Ac-D-Glu(OtBu)-OH | N-acetyl-D-glutamic acid γ-tert-butyl ester |

| N-acetyl-L-glutamic acid | N-acetyl-L-glutamic acid |

| Fmoc-Phe-Glu-OH | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-glutamic acid |

| Poly(γ-glutamic acid) | Poly-gamma-glutamic acid |

Emerging Research Frontiers and Future Directions in Ac D Glu Otbu Oh Chemistry

Green Chemistry Principles in Ac-D-Glu(OtBu)-OH Synthesis and Application

The pharmaceutical industry's focus on sustainability has significantly impacted peptide synthesis, which traditionally relies on large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). tandfonline.comrsc.orgacs.org Research into greener alternatives is a major frontier.

Solvent-Free or Low-Environmental Impact Synthesis Methods

A primary goal of green peptide chemistry is to replace hazardous solvents. gyrosproteintechnologies.com Recent studies have identified several promising "green" solvents that can be used in SPPS. tandfonline.comnih.gov Propylene carbonate, for example, has been shown to be a viable substitute for both DMF and DCM in solution- and solid-phase synthesis, yielding comparable results in the preparation of peptides. rsc.orgresearchgate.net Other eco-friendly solvents and solvent mixtures being investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and binary mixtures like DMSO/EtOAc. tandfonline.comgyrosproteintechnologies.comnih.gov Some of these solvents can be derived from renewable biomass sources, further enhancing their environmental credentials. tandfonline.com The table below summarizes some of these green solvent alternatives.

| Green Solvent/Mixture | Application in Peptide Synthesis | Reference |

| Propylene Carbonate (PC) | Replacement for DMF and DCM in solution and solid-phase synthesis. | rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Alternative eco-sustainable solvent for SPPS. | nih.gov |

| Anisole/NOP (75:25) | Green solvent mixture alternative to DMF. | tandfonline.com |

| Dipropyleneglycol dimethylether (DMM) | Non-toxic solvent for all steps of SPPS. | nih.gov |

| N-Butyl Pyrrolidone (NBP) | Polar aprotic green solvent with good performance in SPPS. | gyrosproteintechnologies.com |

| DMSO/EtOAc | Binary mixture of less hazardous solvents. | gyrosproteintechnologies.com |

Sustainable Deprotection and Purification Processes

The deprotection of the tert-butyl (tBu) ester in Ac-D-Glu(OtBu)-OH and the subsequent purification of the final peptide are also targets for green innovation. Traditionally, deprotection involves strong, corrosive acids like TFA. sigmaaldrich.com

Emerging sustainable deprotection methods include:

Enzymatic Deprotection: The use of enzymes, or "deprotectases," offers a highly selective and mild alternative to chemical deprotection. rsc.org For instance, certain esterases can selectively cleave carboxyl protecting groups like tBu under neutral pH conditions. rsc.org This approach avoids harsh reagents and minimizes side reactions.

Mild Acid Catalysis: Research has identified milder acidic conditions for tBu group removal. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for deprotecting tert-butyl esters and carbamates. organic-chemistry.orgorganic-chemistry.org Other systems, like CeCl₃·7H₂O/NaI, are also being explored for their catalytic activity in tBu ether deprotection under mild conditions. organic-chemistry.org

For purification, the reliance on high-pressure liquid chromatography (HPLC) with acetonitrile (B52724)/water mixtures contributes significantly to the environmental impact. gyrosproteintechnologies.com Greener purification strategies are being developed to reduce solvent consumption and waste.

Integration into Advanced Drug Delivery Systems Beyond Peptides

The incorporation of D-amino acids, such as D-glutamic acid derived from Ac-D-Glu(OtBu)-OH, is a well-established strategy to increase the metabolic stability of therapeutic peptides. pjmhsonline.commdpi.com Peptides containing D-amino acids are resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. nih.gov This resistance leads to a longer in-vivo circulation half-life and potentially enhanced therapeutic efficacy. mdpi.com

Beyond simple peptide stabilization, D-amino acid derivatives are being integrated into more sophisticated drug delivery systems:

Peptide Hydrogels: Self-assembling peptides containing D-amino acids can form stable nanostructured hydrogels. nih.govresearchgate.net These biomaterials can serve as scaffolds for tissue engineering or as systems for the localized and controlled release of therapeutic agents. nih.gov The inclusion of D-amino acids not only enhances the stability of the hydrogel against enzymatic degradation but can also unexpectedly influence the self-assembly process and even the therapeutic activity of the final construct. nih.govresearchgate.net

Conjugated Drug Molecules: D-amino acid-containing peptides can be conjugated to small molecule drugs to improve their pharmacokinetic properties. This approach can enhance the stability and solubility of the drug. pjmhsonline.com

Bio-inspired and Biocatalytic Approaches for D-Amino Acid Functionalization

Biocatalysis is emerging as a powerful and sustainable tool for the synthesis and functionalization of D-amino acids. symeres.comnih.gov These enzymatic methods offer high stereoselectivity and operate under mild, environmentally friendly conditions, often outperforming traditional chemical routes. nih.govthieme-connect.com

Several enzymatic pathways are being harnessed for D-amino acid synthesis:

Transaminases: D-amino acid transaminases (D-AAT) can catalyze the transfer of an amino group to an α-keto acid, yielding a D-amino acid. For example, D-AAT can convert α-ketoglutarate into D-glutamate. d-aminoacids.com

Dehydrogenases: Engineered D-amino acid dehydrogenases can mediate the reductive amination of α-keto acids to produce D-amino acids with excellent stereoselectivity. thieme-connect.com

Racemases: Amino acid racemases can convert readily available L-amino acids into a racemic mixture, from which the D-enantiomer can be isolated or used in subsequent stereoselective reactions. d-aminoacids.com

Enzymatic Cascades: One-pot biocatalytic cascades are being designed to convert L-amino acids directly into their D-enantiomers through a stereoinversion process, combining multiple enzymes for oxidative deamination followed by reductive amination. nih.gov

The table below outlines some key enzymatic approaches for D-amino acid synthesis.

| Enzymatic Approach | Description | Reference |

| Stereospecific Amination | D-amino acid transaminases transfer an amino group to an α–keto acid. | d-aminoacids.com |

| Reductive Amination | Engineered D-amino acid dehydrogenases convert 2-keto acids into D-amino acids. | thieme-connect.com |

| Stereoinversion Cascade | A combination of enzymes converts an L-amino acid to the corresponding D-amino acid in one pot. | nih.gov |

| Kinetic Resolution | Enzymes like aminopeptidases or amidases selectively hydrolyze one enantiomer from a racemic mixture. | symeres.com |

High-Throughput Synthesis and Screening Applications

The demand for novel peptide-based therapeutics has driven the development of high-throughput synthesis and screening platforms. biomatik.comnih.gov These technologies allow for the rapid, parallel synthesis of vast libraries of peptides, which can then be screened for specific biological activities, such as binding to a target receptor or inhibiting an enzyme. jpt.comthermofisher.com

Ac-D-Glu(OtBu)-OH and other non-standard amino acids are crucial components in these libraries, as their inclusion dramatically expands the chemical diversity and potential for discovering unique biological functions. nih.gov

Parallel Synthesis: Technologies like SPOT synthesis allow for the production of thousands to millions of individual peptides on membrane supports, which can then be transferred to microtiter plates for screening. nih.govjpt.com

Screening Applications: These peptide libraries are used in various screening projects, including the identification of bioactive peptides, T-cell epitopes, enzyme substrates, and peptidic ligands for drug discovery and biomarker identification. jpt.comthermofisher.com

Integrated Discovery Systems: Advanced platforms integrate genetic code reprogramming with display technologies to generate massive libraries (up to 10¹²) of cyclic peptides containing non-standard amino acids. nih.govacs.org

These high-throughput methods, combined with the unique properties conferred by D-amino acids, are accelerating the discovery and optimization of new peptide-based drugs and diagnostic agents. biomatik.comnih.gov

Q & A

Q. What are the critical steps for synthesizing Ac-D-Glu(OtBu)-OH with high enantiomeric purity?

Methodological Answer:

- Synthesis typically involves Fmoc/t-Bu orthogonal protection strategies. Start by protecting the γ-carboxyl group of D-glutamic acid with tert-butoxy (OtBu), followed by acetylation of the α-amino group. Ensure rigorous purification via reverse-phase HPLC to isolate enantiomerically pure product .

- Monitor reaction progress using -NMR to confirm protection/deprotection steps. Optimize solvent systems (e.g., DCM/DMF mixtures) to minimize racemization during coupling reactions .

Q. How can researchers characterize the stability of Ac-D-Glu(OtBu)-OH under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 60°C. Analyze degradation products using LC-MS and quantify residual intact compound via calibrated UV-Vis spectroscopy .

- Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., –20°C, dry environment) .

Q. What spectroscopic techniques are most effective for confirming the structure of Ac-D-Glu(OtBu)-OH?

Methodological Answer:

- Combine -NMR and -NMR to assign protons and carbons, focusing on the tert-butyl (δ ~1.4 ppm) and acetyl (δ ~2.0 ppm) groups.

- Validate stereochemistry via circular dichroism (CD) or X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for Ac-D-Glu(OtBu)-OH derivatives?

Methodological Answer:

- Use SHELXL for refinement, but cross-validate results with alternative software (e.g., OLEX2) to address outliers in thermal parameters or bond-length distortions. Apply Hirshfeld surface analysis to identify intermolecular interactions affecting packing .

- For ambiguous electron density, employ twin refinement (SHELXT) and validate with R-free values to avoid overfitting .

Q. What computational strategies can predict the conformational flexibility of Ac-D-Glu(OtBu)-OH in peptide chains?

Methodological Answer: